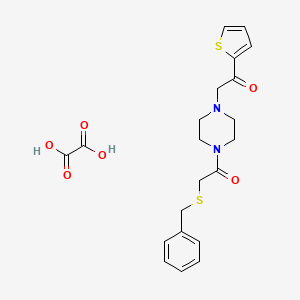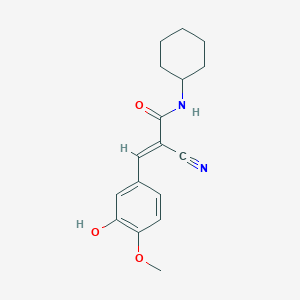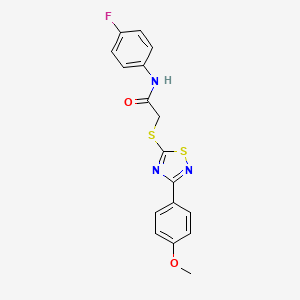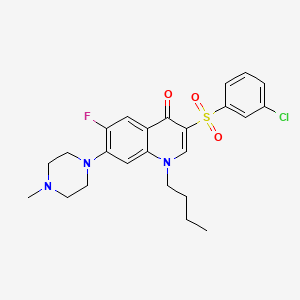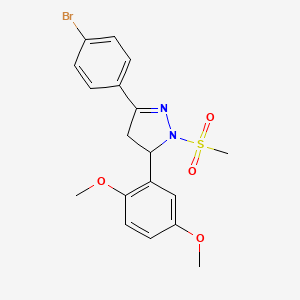![molecular formula C23H27N3O2 B2629137 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one CAS No. 2202422-10-2](/img/structure/B2629137.png)
2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is a complex organic compound that features an indole core, a piperidine ring, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and dihalides.
Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to link the indole and piperidine moieties with the pyridine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine rings, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkoxides, amines, palladium catalysts for cross-coupling reactions
Major Products
Oxidation: Oxidized derivatives of the indole and piperidine rings
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols
Substitution: Substituted pyridine derivatives
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole and piperidine derivatives in various chemical reactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as neurological disorders or cancers.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperidine rings may facilitate binding to these targets, while the pyridine moiety could enhance the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-(1H-indol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one: Lacks the methyl and pyridine groups, potentially altering its biological activity and chemical reactivity.
1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-phenylethanone: Contains a phenyl group instead of an indole, which may affect its interaction with biological targets.
2-(1-methyl-1H-indol-3-yl)-1-(4-piperidin-1-yl)ethan-1-one: Similar structure but without the pyridine moiety, possibly leading to different pharmacokinetic properties.
Uniqueness
2-(1-methyl-1H-indol-3-yl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one is unique due to the combination of its indole, piperidine, and pyridine components. This unique structure may confer specific advantages in terms of binding affinity, selectivity, and overall pharmacological profile, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-(1-methylindol-3-yl)-1-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-6-5-11-24-23(17)28-16-18-9-12-26(13-10-18)22(27)14-19-15-25(2)21-8-4-3-7-20(19)21/h3-8,11,15,18H,9-10,12-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJHULZBCKURH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)CC3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
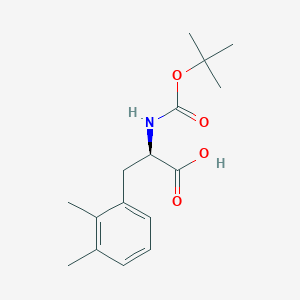
![1-Benzyl-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole] dihydrochloride](/img/structure/B2629058.png)
![2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629059.png)
![N-[(2-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2629060.png)
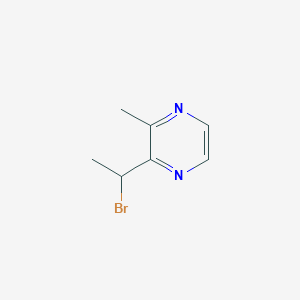
![N-(4-chlorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]benzamide](/img/structure/B2629064.png)

![4-Cyclobutyl-6-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2629068.png)
![ethyl 3-{[4-(furan-2-carbonyl)piperazine-1-carbothioyl]amino}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2629070.png)
